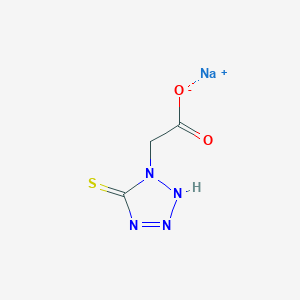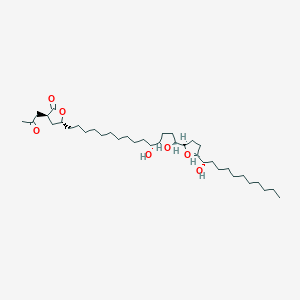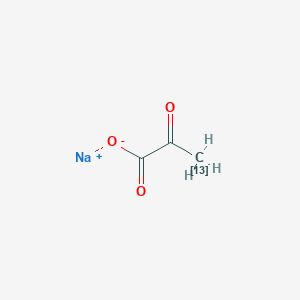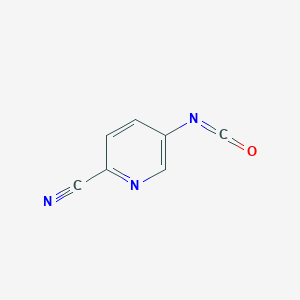![molecular formula C8H11N B039642 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene CAS No. 119143-90-7](/img/structure/B39642.png)
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene, also known as Methylazocine, is a bicyclic organic compound with a molecular formula of C9H11N. This compound is a derivative of the opioid alkaloid thebaine and has potential applications in the field of medicinal chemistry. In 2.1]octa-2,6-diene.
Mechanism Of Action
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene acts as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. It has been shown to have a high affinity for both receptors and may be useful in the development of new opioid medications. The compound has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction and withdrawal symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It has also been shown to have antitussive and antidiarrheal effects. The compound has a shorter duration of action compared to other opioids, which may make it useful in the treatment of acute pain.
Advantages And Limitations For Lab Experiments
One advantage of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene is its high affinity for both mu and kappa opioid receptors. This makes it a useful tool for studying the mechanisms of action of opioid receptors. Additionally, the compound has a low potential for abuse and dependence, making it a safer alternative to other opioids for lab experiments. However, one limitation is its short duration of action, which may make it less useful for studying the long-term effects of opioids.
Future Directions
There are several potential future directions for research on 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene. One area of interest is the development of new pain medications based on the compound's analgesic properties. Additionally, research could be conducted on the use of the compound as a treatment for addiction and withdrawal symptoms. Further studies could also be conducted on the mechanisms of action of opioid receptors and the potential of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene as a tool for studying these mechanisms. Finally, research could be conducted on the synthesis of new derivatives of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene with improved pharmacological properties.
Synthesis Methods
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene involves the reaction of thebaine with methyl iodide in the presence of sodium hydride. This reaction results in the formation of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene with a yield of approximately 70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene has potential applications in the field of medicinal chemistry. It has been shown to have analgesic properties and may be useful in the development of new pain medications. Additionally, it has been investigated for its potential as a treatment for addiction and withdrawal symptoms. Research has also been conducted on the use of 8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene as a tool for studying opioid receptors and their mechanisms of action.
properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octa-2,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,5-8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRWOSXDVUZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC=CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)






![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)

